molecular formula C15H21BrN2O3 B6005194 ethyl 4-(3-bromo-4-methoxybenzyl)-1-piperazinecarboxylate

ethyl 4-(3-bromo-4-methoxybenzyl)-1-piperazinecarboxylate

Cat. No. B6005194
M. Wt: 357.24 g/mol
InChI Key: OSRRLNIPACPCFE-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromo-4-methoxybenzyl)-1-piperazinecarboxylate is a chemical compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Ethyl 4-(3-bromo-4-methoxybenzyl)-1-piperazinecarboxylate has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-tumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of ethyl 4-(3-bromo-4-methoxybenzyl)-1-piperazinecarboxylate is not fully understood. However, it has been suggested that it may exert its anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms.
Biochemical and Physiological Effects:
Ethyl 4-(3-bromo-4-methoxybenzyl)-1-piperazinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which may contribute to its anti-tumor effects. It has also been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C, which are involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-(3-bromo-4-methoxybenzyl)-1-piperazinecarboxylate in lab experiments is its high solubility in water and organic solvents. This makes it easy to dissolve and work with in the lab. However, one of the limitations is that it may be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on ethyl 4-(3-bromo-4-methoxybenzyl)-1-piperazinecarboxylate. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders. Another area of interest is its potential as a chemotherapeutic agent for the treatment of various types of cancer. Further research is needed to fully understand its mechanism of action and to explore its potential applications in these areas.

Synthesis Methods

The synthesis of ethyl 4-(3-bromo-4-methoxybenzyl)-1-piperazinecarboxylate involves a series of chemical reactions. The first step is the reaction between 3-bromo-4-methoxybenzaldehyde and ethyl 4-piperazinecarboxylate in the presence of a base such as potassium carbonate. This reaction results in the formation of an intermediate compound, which is then treated with acetic anhydride to obtain the final product.

properties

IUPAC Name

ethyl 4-[(3-bromo-4-methoxyphenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3/c1-3-21-15(19)18-8-6-17(7-9-18)11-12-4-5-14(20-2)13(16)10-12/h4-5,10H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRRLNIPACPCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5426017

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